Home > Products > Screening Compounds P10076 > beta-Streptozocin
beta-Streptozocin - 66395-17-3

beta-Streptozocin

Catalog Number: EVT-10913007
CAS Number: 66395-17-3
Molecular Formula: C8H15N3O7
Molecular Weight: 265.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Streptozotocin (Streptozocin) can cause cancer according to an independent committee of scientific and health experts. It can cause developmental toxicity, female reproductive toxicity and male reproductive toxicity according to state or federal government labeling requirements.
An antibiotic that is produced by Stretomyces achromogenes. It is used as an antineoplastic agent and to induce diabetes in experimental animals.
Synthesis Analysis

Methods and Technical Details
The synthesis of beta-Streptozocin involves several steps that can be achieved through various chemical pathways. One common method includes the reaction of N-methyl-N-nitrosourea with glucose derivatives, which results in the formation of the desired compound. The synthesis typically requires careful control of reaction conditions to ensure high yields and purity of the final product.

Key steps in the synthesis may involve:

  • Formation of the nitrosourea moiety: This is crucial for the compound's biological activity.
  • Purification techniques: Such as recrystallization or chromatography, are employed to isolate beta-Streptozocin from reaction mixtures.
Molecular Structure Analysis

Structure and Data
Beta-Streptozocin has a complex molecular structure characterized by its nitrosourea group linked to a glucosamine moiety. The chemical formula is C9H11N3O5C_9H_{11}N_3O_5, with a molecular weight of approximately 253.2 g/mol.

Structural Features

  • Nitrosourea Group: This functional group is responsible for the cytotoxic properties of beta-Streptozocin.
  • Glucosamine Backbone: The presence of this sugar derivative enhances its uptake by pancreatic cells via glucose transporters.
Chemical Reactions Analysis

Reactions and Technical Details
Beta-Streptozocin undergoes several chemical reactions that are significant for its pharmacological effects. Notably, it reacts with cellular nucleophiles, leading to DNA alkylation, which is pivotal in its mechanism of inducing cell death in pancreatic beta cells.

Key Reactions

  • Alkylation of DNA: This reaction leads to strand breaks and ultimately apoptosis in beta cells.
  • Hydrolysis: Beta-Streptozocin can also hydrolyze under physiological conditions, affecting its stability and efficacy.
Mechanism of Action

Process and Data
The mechanism by which beta-Streptozocin induces cytotoxicity involves its selective uptake into pancreatic beta cells through glucose transporters (GLUT2). Once inside the cell, it alkylates DNA, leading to:

  • Cell Cycle Arrest: Cells are unable to progress through the cell cycle due to DNA damage.
  • Apoptosis Induction: Activation of caspases (such as caspase-3) follows DNA damage, leading to programmed cell death.

Experimental data indicate that beta-Streptozocin can significantly reduce insulin secretion and induce hyperglycemia in treated animal models, mimicking type 1 diabetes pathology.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Beta-Streptozocin typically appears as a white to off-white crystalline powder.
  • Solubility: It is soluble in water and organic solvents like methanol, which facilitates its use in biological assays.
  • Melting Point: The melting point ranges around 150-160 °C, indicating thermal stability under standard laboratory conditions.

Relevant Data

  • pH Stability: Beta-Streptozocin remains stable at neutral pH but can degrade under acidic or basic conditions.
  • Storage Conditions: It should be stored in a cool, dry place away from light to maintain stability.
Applications

Scientific Uses
Beta-Streptozocin is primarily utilized in biomedical research:

  • Diabetes Research: It serves as a model for inducing type 1 diabetes in rodents, allowing for the study of disease mechanisms and potential therapies.
  • Cancer Research: Due to its alkylating properties, it is also investigated for potential anti-cancer applications against certain tumors that exhibit high glucose uptake.
Historical Development and Initial Research Trajectories

Discovery and Early Applications in Oncology

Beta-Streptozotocin (Streptozotocin) emerged from pharmaceutical research in the late 1950s when the soil bacterium Streptomyces achromogenes was found to produce this cytotoxic glucosamine-nitrosourea compound. Chemically identified as 2-deoxy-2-({[methyl(nitroso)amino]carbonyl}amino)-β-D-glucopyranose, Streptozotocin features a hydrophilic structure with a methylnitrosourea moiety attached to a glucose molecule [1]. This molecular configuration distinguished it from conventional nitrosourea compounds through its unexpected hydrophilic properties and glucose-mediated cellular targeting.

Early investigations revealed Streptozotocin's potent antibacterial effects through selective inhibition of DNA synthesis in bacterial cells, where it specifically interacted with cytosine moieties to degrade bacterial DNA [1]. By the 1960s, researchers leveraged its alkylating properties for oncology applications. The compound demonstrated clinical utility against metastasizing pancreatic islet cell tumors (insulinomas) and malignant carcinoid tumors in humans due to its ability to selectively target neuroendocrine tissues. This therapeutic application stemmed from Streptozotocin's capacity to induce DNA alkylation—particularly methylation at the O⁶ position of guanine—causing chromosomal damage and cell death in rapidly dividing cancer cells [1]. The National Cancer Institute subsequently recognized Streptozotocin as an experimental chemotherapeutic agent, cementing its initial biomedical significance in cancer therapeutics.

Table 1: Key Characteristics of Streptozotocin in Early Oncology Research

PropertyDescriptionBiomedical Significance
Chemical ClassificationN-methyl-N-nitrosourea linked to glucosamineSelective cytotoxicity via glucose transporters
Primary MechanismDNA alkylation (guanine methylation)Inhibition of DNA synthesis in tumor cells
Solubility ProfileHighly soluble in water and polar solventsFacilitated intravenous administration
Biological Half-life5-15 minutes in physiological conditionsRapid systemic clearance
Tumor SelectivityPancreatic neuroendocrine tumors, carcinoidsClinical efficacy in hormone-secreting malignancies

Serendipitous Identification of Diabetogenic Properties

The trajectory of Streptozotocin research underwent a transformative shift in 1963 when Rakieten and colleagues documented severe hyperglycemia and pancreatic beta-cell destruction in non-tumor-bearing rodents during preclinical toxicology studies [1]. This unexpected diabetogenic effect—absent in human cancer patients—revealed profound species-specific toxicity. Subsequent investigations established that Streptozotocin's structural similarity to glucose and N-acetyl glucosamine enabled selective uptake into pancreatic beta cells via the Glucose Transporter 2 protein [1].

The molecular basis for this selectivity resides in Streptozotocin's glucose moiety, which facilitates transport through low-affinity glucose transporters abundant in rodent beta cells. Crucially, species variation in transporter expression explained differential susceptibility: human beta cells express minimal constitutive Glucose Transporter 2, rendering them resistant to Streptozotocin's diabetogenic effects during cancer therapy [1]. This mechanistic understanding emerged from pivotal studies demonstrating that insulin-producing cells lacking Glucose Transporter 2 expression remained resistant to Streptozotocin, while engineered expression conferred vulnerability [1]. The compound's selective beta-cell cytotoxicity manifested within 72 hours post-administration through three well-defined cytotoxic pathways:

Table 2: Streptozotocin's Primary Cytotoxic Pathways in Pancreatic Beta Cells

PathwayMolecular MechanismCellular Consequence
DNA MethylationCH₃⁺ formation causing guanine alkylationPARP activation → NAD⁺/ATP depletion
Nitric Oxide ProductionDonation of nitric oxide inhibiting aconitaseMitochondrial dysfunction
Reactive Oxygen SpeciesHydrogen peroxide generation via xanthine oxidaseLipid peroxidation and oxidative stress
Altered NF-κB SignalingInhibition of O-GlcNAcase hydrolaseDysregulation of stress response pathways

The DNA methylation pathway represents the most extensively characterized mechanism, where Streptozotocin's methylnitrosourea moiety generates carbonium ions that methylate DNA bases. This triggers hyperactivation of polyADP-ribose polymerase as part of DNA repair efforts, culminating in catastrophic depletion of cellular nicotinamide adenine dinucleotide and adenosine triphosphate stores [1]. Simultaneously, Streptozotocin functions as a nitric oxide donor, inhibiting mitochondrial aconitase and generating reactive oxygen species that overwhelm endogenous antioxidant defenses—particularly critical in beta cells which lack significant catalase and glutathione peroxidase activity [1] [5].

Evolution as a Biomedical Research Tool

Streptozotocin's reproducible beta-cell cytotoxicity catalyzed its transition from chemotherapeutic agent to indispensable diabetogenic compound for metabolic research. By the early 1970s, standardized protocols emerged for inducing insulin-dependent diabetes in diverse animal models including rats, mice, monkeys, hamsters, rabbits, and guinea pigs [1] [3]. This transformation established Streptozotocin as the preferred agent over alloxan due to its superior beta-cell selectivity and reduced nephrotoxicity.

The refinement of diabetes induction protocols revealed critical strain- and species-specific sensitivities requiring dose optimization. Immunodeficient NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ mice required 150-200mg/kg doses for reliable diabetes induction versus 50-65mg/kg in Wistar rats [3] [5]. Research demonstrated that dose-response variability significantly affected model reproducibility: subdiabetogenic doses (100mg/kg) produced diabetes in only 10% of NSG mice, while 150mg/kg induced sustained hyperglycemia in 90% of animals without severe weight loss [3]. This precision dosing enabled predictable disease phenotypes while minimizing confounding systemic toxicity.

Table 3: Evolution of Streptozotocin Research Applications

Research EraPrimary ApplicationScientific Impact
1960-1970Chemotherapeutic for pancreatic tumorsEstablished selective cytotoxicity in endocrine tissue
1970-1980Monogenic diabetes induction in rodentsEnabled study of hyperglycemia pathophysiology
1980-2000Polygenic T2D modeling (HFD/Streptozotocin)Mimicked human insulin resistance + beta-cell loss
2000-PresentDiabetic complication modelsFacilitated nephropathy/neuropathy research
2010-PresentBeta-cell transplantation platformsSupported stem cell-derived beta cell functional validation

The compound's research utility expanded dramatically through combination approaches. The high-fat diet/low-dose Streptozotocin model (35mg/kg in rats) emerged as a superior system for modeling human type 2 diabetes progression, where diet-induced insulin resistance synergizes with partial beta-cell loss to produce progressive hyperglycemia without ketosis [4]. This protocol recapitulated key features of prediabetes including impaired glucose tolerance, dyslipidemia, and compensatory hyperinsulinemia—addressing limitations of high-dose monotherapy that produced absolute insulin deficiency resembling type 1 diabetes [4].

Contemporary applications exploit Streptozotocin-induced diabetes for translational platforms including diabetic nephropathy models where 65mg/kg induces albuminuria and glomerular pathology within 4-8 weeks [5], and stem cell research where immunodeficient Streptozotocin-diabetic mice serve as recipients for human pluripotent stem cell-derived beta cell transplants [6]. The compound's irreversible beta-cell destruction creates a metabolically stable diabetic environment for evaluating graft function, establishing it as the gold standard for preclinical transplantation studies [6]. Furthermore, Streptozotocin's consistent induction of hyperglycemia-associated complications enabled mechanistic studies of secondary pathologies, positioning it as a versatile tool for probing molecular pathways across the diabetes spectrum.

Properties

CAS Number

66395-17-3

Product Name

beta-Streptozocin

IUPAC Name

1-methyl-1-nitroso-3-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]urea

Molecular Formula

C8H15N3O7

Molecular Weight

265.22 g/mol

InChI

InChI=1S/C8H15N3O7/c1-11(10-17)8(16)9-4-6(14)5(13)3(2-12)18-7(4)15/h3-7,12-15H,2H2,1H3,(H,9,16)/t3-,4-,5-,6-,7-/m1/s1

InChI Key

ZSJLQEPLLKMAKR-NYMZXIIRSA-N

Canonical SMILES

CN(C(=O)NC1C(C(C(OC1O)CO)O)O)N=O

Isomeric SMILES

CN(C(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O)N=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.